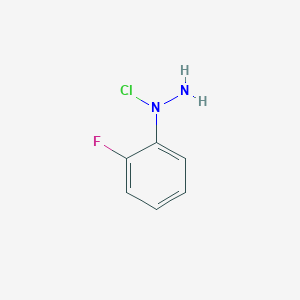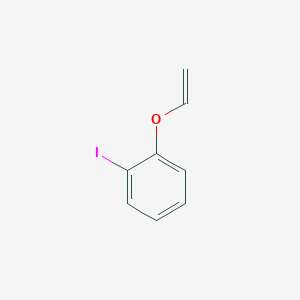
1-(Ethenyloxy)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenyloxy)-2-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an iodine atom and an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethenyloxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 2-iodophenol with an appropriate vinyl ether under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-iodophenol is replaced by the ethenyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Ethenyloxy)-2-iodobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(Ethenyloxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Ethenyloxy)-2-iodobenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity. The ethenyloxy group can participate in various chemical reactions, altering the compound’s behavior and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Ethenyloxy)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-(Ethenyloxy)-2-chlorobenzene: Contains a chlorine atom instead of iodine.
1-(Ethenyloxy)-2-fluorobenzene: Features a fluorine atom in place of iodine.
Uniqueness
1-(Ethenyloxy)-2-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine substituent can participate in specific reactions, such as oxidative addition and halogen exchange, making it valuable in synthetic chemistry.
Properties
Molecular Formula |
C8H7IO |
|---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
1-ethenoxy-2-iodobenzene |
InChI |
InChI=1S/C8H7IO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChI Key |
ISIALCKBVKAXRD-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


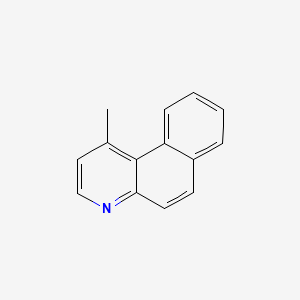
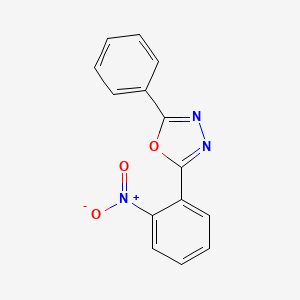

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)

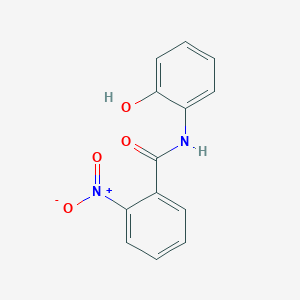
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
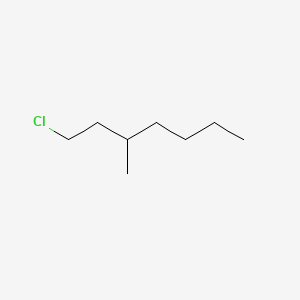

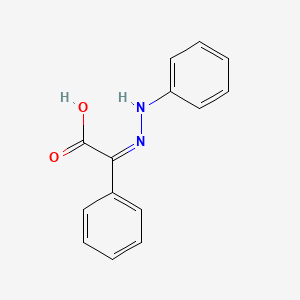
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)

